molecular formula C11H5ClF3NO2 B1436915 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 2002472-23-1

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1436915
CAS RN: 2002472-23-1
M. Wt: 275.61 g/mol
InChI Key: GWCLTMODXRUSNZ-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H5ClF3N . It is used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery, which is used for the treatment of asthma, allergic rhinitis, and other inflammatory diseases .


Molecular Structure Analysis

The molecular weight of 4-Chloro-8-(trifluoromethyl)quinoline is 231.60 . The SMILES string representation of its structure is FC(F)(F)c1cccc2c(Cl)ccnc12 .


Chemical Reactions Analysis

In the presence of 1 M hydrochloric acid medium, 4-Chloro-8-(trifluoromethyl)quinoline acts as a good corrosion inhibitor for mild steel . The adsorption of this compound over the metal surface obeys the Langmuir adsorption isotherm .


Physical And Chemical Properties Analysis

4-Chloro-8-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It has a melting point of 80-82 °C .

Scientific Research Applications

Enhancement of Cell Penetration

This compound has been studied for its potential to enhance the cell penetration ability of peptides. When attached to cell-penetrating peptides, it may cause osmotic swelling of endosomes, resulting in improved delivery of therapeutic agents into cells .

Organic Synthesis and Pharmaceuticals

It serves as an important raw material and intermediate in organic synthesis. Its derivatives are utilized in the pharmaceutical industry for creating various medicinal compounds .

Corrosion Inhibition

Research has investigated its use as a corrosion inhibitor for mild steel. Experiments using electrochemical methods have shown that it can significantly reduce corrosion, making it valuable for protecting industrial materials .

Agrochemicals

The compound is also used in the agrochemical industry, although specific applications are not detailed in the search results. It’s likely used in the synthesis of pesticides or herbicides given its chemical properties .

Dyestuffs

As an intermediate in dyestuff production, this compound contributes to the synthesis of various dyes used in textiles and other materials .

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-8-5-2-1-3-7(11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCLTMODXRUSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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